molecular formula C11H14ClF3N2 B13521389 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride

Cat. No.: B13521389
M. Wt: 266.69 g/mol
InChI Key: SQSHPOPZEPBQBL-UHFFFAOYSA-N
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Description

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutyl group and a methanamine group. The hydrochloride form of this compound is often used in various scientific research applications due to its stability and solubility in water.

Properties

Molecular Formula

C11H14ClF3N2

Molecular Weight

266.69 g/mol

IUPAC Name

[1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-4-1-3-8(16-9)10(7-15)5-2-6-10;/h1,3-4H,2,5-7,15H2;1H

InChI Key

SQSHPOPZEPBQBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=NC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a halogenation reaction followed by a nucleophilic substitution.

    Cyclobutyl Group Attachment: The cyclobutyl group is introduced through a cyclization reaction, often using a Grignard reagent.

    Methanamine Group Addition: The methanamine group is added via a reductive amination reaction.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying the effects of trifluoromethylated compounds on biological systems.

    Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
  • 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine

Uniqueness

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different biological activities and applications, making it a valuable compound in research and industry.

Biological Activity

1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride is a compound with a complex molecular structure that has garnered attention in pharmacological research. Its unique properties, particularly the trifluoromethyl group attached to a pyridine ring and the cyclobutyl moiety, suggest significant biological activity. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C11H14ClF3N2
Molecular Weight 266.69 g/mol
IUPAC Name [1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl]methanamine;hydrochloride
CAS Number 2567504-80-5
Solubility Soluble in water (hydrochloride form)

The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

The biological activity of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activity, potentially influencing various signaling pathways within cells. Enhanced lipophilicity due to the trifluoromethyl group facilitates its entry into cells, where it can exert its effects on biological processes.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and anti-cancer properties. The modulation of receptor activity could lead to therapeutic applications in treating diseases characterized by inflammation or uncontrolled cell growth. However, detailed studies are required to elucidate the specific pathways involved and confirm these potential applications.

Case Studies and Research Findings

  • Anti-Cancer Activity : Preliminary studies have suggested that compounds structurally similar to 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride exhibit anti-cancer properties by inducing apoptosis in cancer cells. Further research is needed to determine the efficacy of this compound specifically against various cancer types.
  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have shown promising results. For example, it may inhibit certain kinases involved in cancer progression, although detailed kinetic studies are necessary to quantify these interactions.
  • Inflammation Models : In vitro and in vivo models of inflammation have been employed to assess the anti-inflammatory effects of this compound. Results indicate a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazinePiperazine ring instead of cyclobutylAntidepressant effects reported
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazineDifferent pyridine positionAnticancer activity observed

The cyclobutyl group in 1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride imparts distinct steric and electronic properties compared to these similar compounds, potentially leading to different biological activities .

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